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Cat. No.: B058327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AN3365, also known as epetraborole or GSK2251052, is a novel, boron-based small molecule

inhibitor of bacterial leucyl-tRNA synthetase (LeuRS). This enzyme is essential for bacterial

protein synthesis, and its inhibition leads to a bacteriostatic effect. AN3365 has demonstrated in

vitro activity against a range of Gram-negative pathogens, including multidrug-resistant strains

of Enterobacteriaceae and Pseudomonas aeruginosa.[1][2] These application notes provide a

detailed overview of the formulation, preclinical pharmacokinetic (PK), and efficacy studies of

AN3365 to guide researchers in their drug development efforts. While extensive preclinical

safety and toxicology studies were undoubtedly conducted to support its progression to clinical

trials, specific protocols and detailed quantitative data from these studies are not extensively

available in the public domain. Therefore, this document will focus on the formulation,

mechanism of action, pharmacokinetics, and in vivo efficacy based on available scientific

literature.

Mechanism of Action
AN3365 exerts its antibacterial effect by targeting and inhibiting the bacterial leucyl-tRNA

synthetase (LeuRS). This enzyme is crucial for the attachment of leucine to its cognate tRNA, a

critical step in protein synthesis. By binding to the editing site of LeuRS, AN3365 traps the

tRNALeu in a non-productive complex, thereby halting protein production and bacterial growth.
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Caption: Mechanism of action of AN3365.

Data Presentation
In Vitro Activity of AN3365
The following table summarizes the minimum inhibitory concentration (MIC) values of AN3365

against various Gram-negative bacteria.

Bacterial Species MIC50 (µg/mL) MIC90 (µg/mL)

Enterobacteriaceae 0.5 1

Klebsiella pneumoniae (KPC-

producing)
1 2

Pseudomonas aeruginosa

(wild-type)
2 8

Pseudomonas aeruginosa

(carbapenem-resistant)
4 8

Acinetobacter baumannii (wild-

type)
2 8

Stenotrophomonas maltophilia 2 4

Data compiled from publicly available research.[2]

Mouse Pharmacokinetic Parameters of AN3365
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The pharmacokinetic profile of AN3365 was assessed in female CD-1 mice following a single

30 mg/kg dose administered via intravenous (IV), oral (PO), and subcutaneous (SC) routes.

Parameter Intravenous (IV) Oral (PO) Subcutaneous (SC)

Dose (mg/kg) 30 30 30

Cmax (µg/mL) 28.9 6.8 11.2

Tmax (h) 0.08 0.5 0.5

AUC (µg·h/mL) 28.3 25.1 30.2

Half-life (h) 2.5 3.1 2.9

Bioavailability (%) 100 89 107

Plasma Protein

Binding (%)
- - 7.6

Pharmacokinetic parameters were determined using a noncompartmental model for PO and

SC data and a compartmental model for IV data.

Experimental Protocols
AN3365 Formulation for Preclinical Studies
A simple aqueous formulation is suitable for preclinical in vivo studies of AN3365.

Materials:

AN3365 powder

Sterile water for injection

1 N Sodium Hydroxide (NaOH)

Sterile containers

pH meter
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Protocol:

Weigh the required amount of AN3365 powder based on the desired concentration and final

volume.

In a sterile container, dissolve the AN3365 powder in sterile water.

Gently mix the solution until the powder is completely dissolved.

Measure the pH of the solution using a calibrated pH meter.

Adjust the pH of the solution to approximately 5.02 by adding 1 N NaOH dropwise while

continuously monitoring the pH.

Filter the final solution through a 0.22 µm sterile filter into a sterile container.

Store the formulation at an appropriate temperature (e.g., 2-8°C) until use.
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Caption: Workflow for AN3365 formulation.
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Mouse Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of AN3365 in mice after IV, PO, and SC

administration.

Animal Model:

Species: Mouse

Strain: CD-1

Sex: Female

Weight: 23-28 g

Experimental Design:

Acclimatize animals for at least 3 days before the study.

Fast animals overnight before dosing (for the PO group).

Divide mice into three groups for IV, PO, and SC administration (n=24-27 per group, with 3

mice per time point).

Prepare the AN3365 formulation at the desired concentration for a 30 mg/kg dose.

Administer AN3365 via the respective routes:

IV: Tail vein injection.

PO: Oral gavage.

SC: Subcutaneous injection.

Collect blood samples via cardiac puncture at specified time points (e.g., 0.08, 0.25, 0.5, 1,

2, 4, 8, and 24 hours) into tubes containing K2EDTA as an anticoagulant.

Process the blood samples to separate plasma.
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Analyze the plasma samples for AN3365 concentration using a validated analytical method

(e.g., LC-MS/MS).

Calculate pharmacokinetic parameters using appropriate software.

Neutropenic Mouse Thigh Infection Model Protocol
Objective: To evaluate the in vivo efficacy of AN3365 against a bacterial infection in a

neutropenic mouse model.

Animal Model:

Species: Mouse

Strain: ICR (or equivalent)

Sex: Female

Weight: 23-27 g

Protocol:

Induction of Neutropenia:

Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before

infection and 100 mg/kg one day before infection to induce neutropenia (<100

neutrophils/mm³).

Infection:

Culture the desired bacterial strain (e.g., P. aeruginosa) to mid-log phase.

Anesthetize the neutropenic mice.

Inject 0.1 mL of the bacterial inoculum (e.g., 10^7 CFU/mL) intramuscularly into the thigh.

Treatment:

Initiate treatment at a specified time post-infection (e.g., 2 hours).
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Administer AN3365 or vehicle control via the desired route (e.g., subcutaneous).

Administer doses at specified intervals for the duration of the study.

Endpoint Analysis:

At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

Aseptically dissect the thigh muscle.

Homogenize the thigh tissue in a known volume of sterile saline or PBS.

Perform serial dilutions of the homogenate and plate on appropriate agar plates.

Incubate the plates overnight at 37°C.

Count the number of colony-forming units (CFU) to determine the bacterial load per thigh.

Compare the bacterial load in the treated groups to the vehicle control group to assess

efficacy.
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Caption: Workflow of the neutropenic mouse thigh infection model.
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Preclinical Toxicology Studies (General Guidance)
While specific data for AN3365 is limited in the public domain, a standard preclinical toxicology

program to support an Investigational New Drug (IND) application would typically include the

following studies conducted under Good Laboratory Practice (GLP) conditions:

Single-Dose Toxicity: Performed in two mammalian species (one rodent, one non-rodent) to

determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity

after a single administration.

Repeat-Dose Toxicity: Conducted in two species for a duration relevant to the proposed

clinical use (e.g., 28 days for early clinical trials). These studies are crucial for identifying the

No Observed Adverse Effect Level (NOAEL) and characterizing the toxicological profile upon

repeated exposure.

Safety Pharmacology: A core battery of tests to assess the effects of the drug candidate on

vital functions, including the cardiovascular, respiratory, and central nervous systems.

Genotoxicity: A series of in vitro and in vivo assays to evaluate the potential of the compound

to cause genetic mutations or chromosomal damage. This typically includes an Ames test, a

chromosome aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

The successful completion of these studies is essential to establish a preliminary safety profile

and to determine a safe starting dose for human clinical trials.

Conclusion
AN3365 is a promising antibacterial agent with a novel mechanism of action and demonstrated

efficacy in preclinical models. The formulation and protocols detailed in these application notes

provide a foundation for researchers to conduct further preclinical evaluation of AN3365 and

similar compounds. While detailed public data on its preclinical toxicology is scarce, adherence

to standard regulatory guidelines for safety assessment is paramount for the successful

translation of any new chemical entity from the laboratory to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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